Dl-Threo-3-Phenylserine Hydrate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Dl-Threo-3-Phenylserine Hydrate can be synthesized through various methods, including chemical synthesis and biocatalysis. One common synthetic route involves the catalytic hydrogenation of related compounds using hydrogen gas. This method typically requires specific catalysts and controlled reaction conditions to achieve the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical synthesis processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and precise reaction control to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Dl-Threo-3-Phenylserine Hydrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various ketones, aldehydes, and substituted amino acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dl-Threo-3-Phenylserine Hydrate has a wide range of applications in scientific research, including:
Chemistry: It is used in the enantioselective synthesis of cyclic pentapeptides and other complex molecules.
Biology: The compound is utilized in studies involving enzyme catalysis and metabolic pathways.
Medicine: this compound has shown potential analgesic activity in preclinical studies, making it a candidate for pain management research.
Industry: It is employed in the synthesis of pharmaceuticals and fine chemicals, serving as a precursor for various bioactive compounds
Mechanism of Action
The mechanism of action of Dl-Threo-3-Phenylserine Hydrate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. The compound’s hydroxyl and amino groups play crucial roles in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
L-Threo-3-Phenylserine: A stereoisomer with similar chemical properties but different biological activity.
L-Threo-3,4-Dihydroxyphenylserine: Another derivative with additional hydroxyl groups, used in different research contexts.
Uniqueness: Dl-Threo-3-Phenylserine Hydrate is unique due to its specific stereochemistry and the presence of both hydroxyl and amino groups on the same carbon atom. This structural feature imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
(2S)-2-amino-3-hydroxy-3-phenylpropanoic acid;hydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.H2O/c10-7(9(12)13)8(11)6-4-2-1-3-5-6;/h1-5,7-8,11H,10H2,(H,12,13);1H2/t7-,8?;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGXBGWTWDCGNP-JPPWUZRISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)O)N)O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C([C@@H](C(=O)O)N)O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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